1-(4-Chlorophenyl)-3-(2,3-dihydrobenzo[B][1,4]dioxin-6-YL)-1H-pyrazole-4-carbaldehyde
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Overview
Description
1-(4-Chlorophenyl)-3-(2,3-dihydrobenzo[B][1,4]dioxin-6-YL)-1H-pyrazole-4-carbaldehyde is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3-(2,3-dihydrobenzo[B][1,4]dioxin-6-YL)-1H-pyrazole-4-carbaldehyde typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the 4-chlorophenyl group: This step may involve a nucleophilic substitution reaction where a chlorinated aromatic compound reacts with the pyrazole intermediate.
Attachment of the dihydrobenzo[B][1,4]dioxin moiety: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-3-(2,3-dihydrobenzo[B][1,4]dioxin-6-YL)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Corresponding carboxylic acid.
Reduction: Corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Investigated for its potential as a drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-(2,3-dihydrobenzo[B][1,4]dioxin-6-YL)-1H-pyrazole-4-carbaldehyde would depend on its specific biological activity. Generally, pyrazole derivatives can interact with various molecular targets, such as enzymes, receptors, and ion channels, leading to modulation of biological pathways. For example, if it has anti-inflammatory activity, it may inhibit enzymes like cyclooxygenase or modulate cytokine production.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-3-(2,3-dihydrobenzo[B][1,4]dioxin-6-YL)-1H-pyrazole-5-carbaldehyde: Similar structure with a different position of the formyl group.
1-(4-Chlorophenyl)-3-(2,3-dihydrobenzo[B][1,4]dioxin-6-YL)-1H-pyrazole-4-methanol: Similar structure with a hydroxymethyl group instead of a formyl group.
1-(4-Chlorophenyl)-3-(2,3-dihydrobenzo[B][1,4]dioxin-6-YL)-1H-pyrazole-4-carboxylic acid: Similar structure with a carboxyl group instead of a formyl group.
Uniqueness
The uniqueness of 1-(4-Chlorophenyl)-3-(2,3-dihydrobenzo[B][1,4]dioxin-6-YL)-1H-pyrazole-4-carbaldehyde lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
CAS No. |
618099-01-7 |
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Molecular Formula |
C18H13ClN2O3 |
Molecular Weight |
340.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C18H13ClN2O3/c19-14-2-4-15(5-3-14)21-10-13(11-22)18(20-21)12-1-6-16-17(9-12)24-8-7-23-16/h1-6,9-11H,7-8H2 |
InChI Key |
CSBFNXIMTWXOMD-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NN(C=C3C=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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